molecular formula C18H28N2O B4899461 N-[4-(piperidin-1-ylmethyl)phenyl]hexanamide

N-[4-(piperidin-1-ylmethyl)phenyl]hexanamide

Cat. No.: B4899461
M. Wt: 288.4 g/mol
InChI Key: FDMVDSBDWBAOQC-UHFFFAOYSA-N
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Description

N-[4-(piperidin-1-ylmethyl)phenyl]hexanamide is a compound that features a piperidine ring attached to a phenyl group, which is further connected to a hexanamide chain. This compound is part of the piperidine derivatives, which are known for their significant role in the pharmaceutical industry due to their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(piperidin-1-ylmethyl)phenyl]hexanamide typically involves the reaction of 4-(piperidin-1-ylmethyl)aniline with hexanoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(piperidin-1-ylmethyl)phenyl]hexanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(piperidin-1-ylmethyl)phenyl]hexanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(piperidin-1-ylmethyl)phenyl]hexanamide involves its interaction with specific molecular targets in the body. The piperidine ring can interact with various receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(piperidin-1-ylmethyl)phenyl]hexanamide is unique due to its specific structure, which combines a piperidine ring with a phenyl group and a hexanamide chain. This unique structure imparts specific biological activities and chemical reactivity, making it a valuable compound in various fields of research .

Properties

IUPAC Name

N-[4-(piperidin-1-ylmethyl)phenyl]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O/c1-2-3-5-8-18(21)19-17-11-9-16(10-12-17)15-20-13-6-4-7-14-20/h9-12H,2-8,13-15H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDMVDSBDWBAOQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NC1=CC=C(C=C1)CN2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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